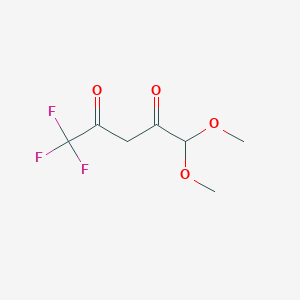
4-Fluoro-3-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-nitrobenzenecarboximidamide is an organic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a fluorine atom, a nitro group, and a carboximidamide group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrobenzenecarboximidamide typically involves the nitration of 4-fluoroaniline followed by the introduction of the carboximidamide group. One common method involves the following steps:
Nitration: 4-Fluoroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.
Formation of Carboximidamide: The nitroaniline derivative is then treated with cyanamide under acidic conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of phenyl ethers.
Hydrolysis: The carboximidamide group can undergo hydrolysis to form the corresponding carboxylic acid and ammonia.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Phenoxide ions, basic conditions.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 4-Fluoro-3-aminobenzenecarboximidamide.
Substitution: 4-Phenoxy-3-nitrobenzenecarboximidamide.
Hydrolysis: 4-Fluoro-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, while the carboximidamide group can form hydrogen bonds with target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3-nitrobenzenecarboximidamide can be compared with other similar compounds such as:
4-Fluoronitrobenzene: Lacks the carboximidamide group, making it less versatile in certain reactions.
3-Nitrobenzenecarboximidamide: Lacks the fluorine atom, resulting in different reactivity and stability.
4-Fluoro-3-nitrophenyl azide: Contains an azide group instead of a carboximidamide group, leading to different applications in bioconjugation and surface modification.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H6FN3O2 |
|---|---|
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
4-fluoro-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6FN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10) |
InChI-Schlüssel |
NSGTYBKXNFWHSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


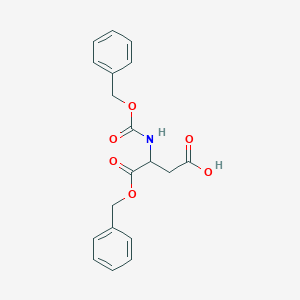
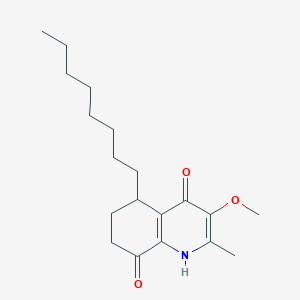
![3-Amino-5-[(trifluoromethyl)thio]benzoic acid](/img/structure/B12442347.png)
![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
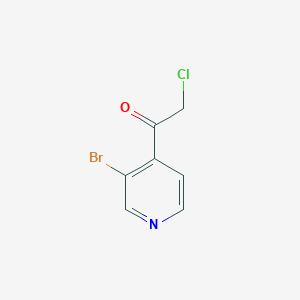
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
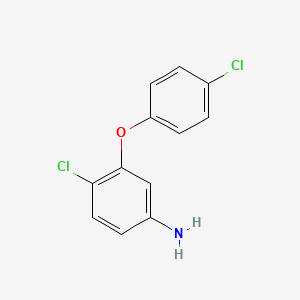
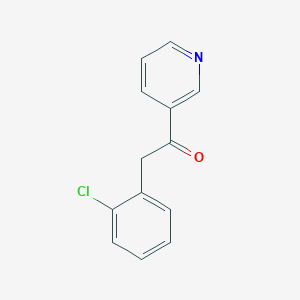

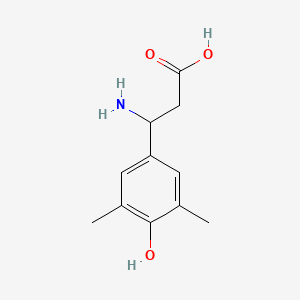
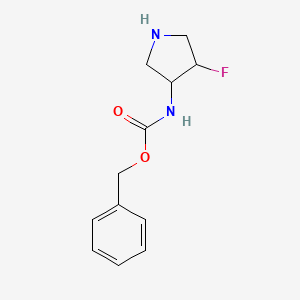
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)
